molecular formula C6H5FINO B12336530 2-Amino-5-fluoro-4-iodophenol CAS No. 1037298-25-1

2-Amino-5-fluoro-4-iodophenol

Cat. No.: B12336530
CAS No.: 1037298-25-1
M. Wt: 253.01 g/mol
InChI Key: YODVHBXBACNADC-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-iodophenol is an organic compound with the molecular formula C6H5FINO. It is a phenol derivative characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-diiodophenol with fluorinating agents under specific conditions to introduce the fluoro group at the 5-position. The amino group can be introduced through subsequent reactions involving amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-iodophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-5-fluoro-4-iodophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-iodophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the fluoro group can participate in halogen bonding, and the iodo group can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoro-4-iodophenol is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the benzene ring.

Properties

CAS No.

1037298-25-1

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

2-amino-5-fluoro-4-iodophenol

InChI

InChI=1S/C6H5FINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2

InChI Key

YODVHBXBACNADC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)O)N

Origin of Product

United States

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